2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
2-Chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a benzamide moiety at position 2. The benzamide substituent is further modified with chloro and fluoro groups at positions 2 and 6, respectively.
The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with hydrazines, followed by amidation. Crystallographic data for related analogs have been refined using programs like SHELX, which is widely employed for small-molecule structural determination .
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-26-12-7-5-11(6-8-12)24-18(13-9-27-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYIXKBTRCIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antifungal, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a thieno[3,4-c]pyrazole moiety and a benzamide framework, which are significant in medicinal chemistry. Its molecular formula is C₁₈H₁₈ClF N₃O₂S, with a molecular weight of approximately 446.86 g/mol. The presence of halogenated substituents (chlorine and fluorine) and a methoxyphenyl group enhances its biological activity and chemical reactivity.
Antifungal Activity
Research has indicated that this compound exhibits in vitro antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus. A study published in the journal Bioorganic & Medicinal Chemistry Letters reported promising results, suggesting that derivatives of this compound may possess significant antifungal properties. However, further studies are required to evaluate its in vivo efficacy and safety profile .
Anticancer Activity
The thieno[3,4-c]pyrazole ring system is often associated with enhanced anticancer activity. Preliminary studies suggest that derivatives of this compound may exhibit potent inhibitory effects on specific cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 |
| Compound B | NCI-H460 | 0.46 ± 0.04 |
| Compound C | HepG2 | 3.79 |
These results indicate that the compound may inhibit cancer cell growth effectively .
Anti-inflammatory Activity
Compounds similar to 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been studied for their anti-inflammatory properties. The presence of the thieno[3,4-c]pyrazole moiety is linked to inhibition of inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Case Studies
- Antifungal Study : A study demonstrated that the compound showed significant activity against Candida albicans, with an inhibition zone diameter greater than that of standard antifungal agents .
- Anticancer Screening : In another study, derivatives were screened against multiple cancer cell lines (MCF7, SF-268) showing varying degrees of cytotoxicity with IC50 values ranging from 0.01 µM to 42.30 µM .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound belongs to a class of thieno[3,4-c]pyrazole derivatives, which are frequently explored for their bioactive properties. Below is a detailed comparison with three structurally related analogs:
Table 1: Structural and Functional Comparison of Thieno[3,4-c]Pyrazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 4-chlorophenyl analog, as methoxy groups are less hydrophobic. However, this substitution could reduce binding affinity to hydrophobic kinase pockets .
Crystallographic and Structural Insights: Derivatives like the (S)-configured analog in exhibit conformational rigidity due to the methylsulfonyl group, which stabilizes the thieno-pyrrole core. In contrast, the target compound’s dihydrothienopyrazole core may allow greater torsional flexibility .
Pharmacokinetic Profiles :
- The methylsulfonyl group in the European Patent Bulletin compound () enhances metabolic stability compared to the benzamide group in the target compound, which is prone to hydrolysis in vivo .
Research Findings and Limitations
- The fluorobenzamide group may mimic ATP-binding motifs, as seen in kinase inhibitors such as imatinib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
